molecular formula C21H19ClN6O2S B2453149 N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide CAS No. 895114-07-5

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide

Cat. No.: B2453149
CAS No.: 895114-07-5
M. Wt: 454.93
InChI Key: CWWVNBKKHOYBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H19ClN6O2S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-11-5-6-14(9-12(11)2)20(29)24-21-23-19(26-31-21)18-13(3)28(27-25-18)16-10-15(22)7-8-17(16)30-4/h5-10H,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWVNBKKHOYBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiadiazole Ring : A five-membered ring containing two nitrogen and one sulfur atom.
  • Benzamide Moiety : A benzene ring connected to a carboxamide group.

Chemical Formula : C20H17ClN6O2S
Molecular Weight : 422.91 g/mol
IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through the reaction of an azide with an alkyne.
  • Synthesis of the Thiadiazole Ring : This is often done by reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
  • Final Coupling Reaction : The benzamide moiety is introduced in the final steps to yield the target compound.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 Value (μM)Mechanism of Action
HCT116< 100Induction of apoptosis via caspase activation
HeLa< 100Inhibition of cell proliferation
MCF7< 100Modulation of metabolic pathways

The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially leading to altered biochemical pathways that promote apoptosis in cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains and demonstrated effective inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 μg/mL
Staphylococcus aureus25 μg/mL
Bacillus subtilis30 μg/mL

These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic functions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Studies : A study indicated that derivatives with similar structural motifs showed IC50 values below 100 μM against multiple cancer cell lines. The compounds induced apoptosis through caspase activation pathways .
  • Antimicrobial Studies : Another investigation highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis, providing insights into their potential use in treating infections resistant to conventional antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and thiadiazole rings often exhibit antimicrobial properties. A study demonstrated that derivatives of similar structures possess significant antibacterial and antifungal activities against various pathogens. The incorporation of the triazole ring in N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide suggests potential effectiveness against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Molecular docking studies have shown that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. In silico evaluations suggest that modifications to the compound can enhance its anti-inflammatory potency, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Properties

The compound has shown promise in anticancer research. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The presence of the thiadiazole moiety is believed to contribute to the observed anticancer activity by inducing apoptosis in cancer cells .

Molecular Modeling Studies

Recent studies employing molecular modeling techniques have provided insights into the binding affinities of this compound with various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for enhanced efficacy .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating several derivatives similar to this compound against Gram-positive and Gram-negative bacteria, compounds demonstrated varying degrees of effectiveness. The most potent derivatives showed minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant strains .

Case Study 2: Anti-inflammatory Activity Assessment

A series of in vitro assays were conducted to assess the anti-inflammatory potential of related compounds using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that certain derivatives significantly reduced pro-inflammatory cytokine production compared to controls. This highlights the therapeutic potential of triazole-containing compounds in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization and condensation reactions. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of substituted benzoic acid hydrazides to form 1,3,4-oxadiazole intermediates . Condensation under acidic conditions (e.g., HCl in ethanol) with 3,4-dimethylbenzamide derivatives is critical for introducing the thiadiazole moiety . Optimization involves adjusting solvent polarity (dioxane or DMF), stoichiometry of triethylamine (as a base), and reaction time to maximize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend in triazole rings).
  • ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups on benzamide at δ 2.2–2.5 ppm).
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • Elemental analysis validates purity (>95% C, H, N content) .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Preliminary screening involves:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Enzyme inhibition : Evaluate activity against α-glucosidase or lipase using spectrophotometric methods (IC₅₀ values) .
  • Cytotoxicity testing (e.g., MTT assay on HeLa or HEK293 cells) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies focus on heterocyclic components?

  • Methodological Answer :

  • Triazole/thiadiazole modifications : Replace 5-methyl-1H-1,2,3-triazole with 1,2,4-triazole to assess steric effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the 5-chloro-2-methoxyphenyl ring to enhance electrophilic interactions .
  • Bioisosteric replacement : Substitute thiadiazole with oxadiazole to compare π-stacking capabilities .

Q. What computational approaches predict target interactions and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase PDB: 2ZE0). Key residues (Asp349, Arg439) show hydrogen bonding with the thiadiazole ring .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD/RMSF to identify flexible binding regions .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (pH, temperature, solvent DMSO ≤1% v/v) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed triazole rings) that may interfere with activity .
  • Fluorinated analogs : Compare 3-fluoro vs. 4-fluoro substituents to clarify electronic effects on enzyme inhibition .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Prodrug design : Esterify carboxyl groups (e.g., ethyl ester) for enhanced membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Q. How does the compound degrade under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks.
  • HPLC monitoring : Track degradation products (e.g., demethylation of methoxy groups, thiadiazole ring cleavage) .
  • Stabilization : Add antioxidants (BHT) or store in amber vials at -20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.